molecular formula C16H24N4O2 B11570704 N-[3-(cyclohexylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide

N-[3-(cyclohexylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide

Cat. No.: B11570704
M. Wt: 304.39 g/mol
InChI Key: RLAVVRLPQNZIAN-UDWIEESQSA-N
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Description

N-[3-(cyclohexylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a carboxamide group, a hydroxyimino group, and a cyclohexylamino propyl chain, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(cyclohexylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters with aldehydes and ammonia.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the pyridine derivative with an appropriate amine under dehydrating conditions.

    Addition of the Hydroxyimino Group: The hydroxyimino group can be added through the reaction of the pyridine derivative with hydroxylamine in the presence of a base.

    Attachment of the Cyclohexylamino Propyl Chain: This step involves the reaction of the intermediate compound with cyclohexylamine and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(cyclohexylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino or carboxamide groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[3-(cyclohexylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-[3-(cyclohexylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: It can influence signaling pathways, such as the PI3K-Akt pathway, leading to changes in cellular functions.

Properties

Molecular Formula

C16H24N4O2

Molecular Weight

304.39 g/mol

IUPAC Name

N-[3-(cyclohexylamino)propyl]-6-[(E)-hydroxyiminomethyl]pyridine-3-carboxamide

InChI

InChI=1S/C16H24N4O2/c21-16(13-7-8-15(12-20-22)19-11-13)18-10-4-9-17-14-5-2-1-3-6-14/h7-8,11-12,14,17,22H,1-6,9-10H2,(H,18,21)/b20-12+

InChI Key

RLAVVRLPQNZIAN-UDWIEESQSA-N

Isomeric SMILES

C1CCC(CC1)NCCCNC(=O)C2=CN=C(C=C2)/C=N/O

Canonical SMILES

C1CCC(CC1)NCCCNC(=O)C2=CN=C(C=C2)C=NO

Origin of Product

United States

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